5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-

Catalog No.
S12326827
CAS No.
889879-51-0
M.F
C13H10N2O2
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-m...

CAS Number

889879-51-0

Product Name

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-

IUPAC Name

6-amino-2-methylchromeno[2,3-b]pyridin-5-one

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C13H10N2O2/c1-7-5-6-8-12(16)11-9(14)3-2-4-10(11)17-13(8)15-7/h2-6H,14H2,1H3

InChI Key

QSQOUBGASVDTQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)N

5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl- is a heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. This compound features a fused chromene and pyridine ring system, which contributes to its unique chemical properties and biological activities. Its molecular formula is C13H10N2O2, and it has a molecular weight of approximately 226.23 g/mol. The compound is recognized for its versatile biological profiles and potential applications in medicinal chemistry .

, including:

  • Oxidation: This compound can be oxidized to yield quinone derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, utilizing reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

  • Oxidation: Quinone derivatives.
  • Reduction: Dihydrochromeno[2,3-b]pyridines.
  • Substitution: Various substituted chromeno[2,3-b]pyridines with diverse functional groups.

5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl- exhibits significant biological activities, including:

  • Antibacterial Properties: The compound shows potential in inhibiting bacterial growth by targeting specific bacterial enzymes.
  • Anticancer Activity: It may interact with cancer cell pathways, leading to inhibitory effects on tumor growth.
  • Antiasthmatic Effects: The compound has been investigated for its potential in treating asthma-related conditions .

The synthesis of 5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl- can be achieved through a one-pot reaction process involving salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. This reaction is typically conducted under reflux conditions and leads to good yields of the desired compound. In industrial settings, continuous flow reactors may be used to enhance efficiency and yield while adhering to green chemistry principles by utilizing eco-friendly reagents and solvent-free conditions.

This compound has a wide range of applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.
  • Biological Research: Due to its diverse biological activities, it is utilized in studies related to antibacterial and anticancer mechanisms.
  • Industrial

The mechanism of action for 5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl- involves interactions with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. For instance, it may inhibit certain kinases involved in inflammatory pathways or cancer progression, thus providing therapeutic benefits in related diseases .

Several compounds share structural similarities with 5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-, each exhibiting unique properties:

Compound NameCAS NumberKey Features
5H-Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl889879-54-3Exhibits similar biological activity but differs in amino group position.
5H-Benzopyrano[2,3-b]pyridin-5-one889879-51-0Lacks the amino group at position six; primarily used as a precursor.
8-Aminoquinoline derivativesVariousKnown for their antimalarial properties but structurally distinct from chromeno-pyridines.

These comparisons highlight the uniqueness of 5H- Benzopyrano[2,3-b]pyridin-5-one, 6-amino-2-methyl-, particularly regarding its specific amino group positioning which influences its biological activity and potential therapeutic applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

226.074227566 g/mol

Monoisotopic Mass

226.074227566 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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